molecular formula C19H15NO4 B6394662 5-(3-Benzyloxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261976-79-7

5-(3-Benzyloxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6394662
CAS No.: 1261976-79-7
M. Wt: 321.3 g/mol
InChI Key: HPWAVJKKRLPMMF-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-2-hydroxyisonicotinic acid is a complex organic compound that belongs to the class of hydroxyisonicotinic acids This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring and a hydroxyl group attached to the isonicotinic acid moiety

Properties

IUPAC Name

2-oxo-5-(3-phenylmethoxyphenyl)-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-18-10-16(19(22)23)17(11-20-18)14-7-4-8-15(9-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWAVJKKRLPMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC(=O)C=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688428
Record name 5-[3-(Benzyloxy)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-79-7
Record name 5-[3-(Benzyloxy)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzyloxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of 3-Benzyloxybenzaldehyde: This intermediate can be synthesized by reacting 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-Benzyloxyphenylacetic acid: The 3-benzyloxybenzaldehyde is then subjected to a Grignard reaction with methyl magnesium bromide, followed by oxidation to yield 3-benzyloxyphenylacetic acid.

    Synthesis of 5-(3-Benzyloxyphenyl)-2-hydroxyisonicotinic acid: The final step involves the condensation of 3-benzyloxyphenylacetic acid with isonicotinic acid under acidic conditions, followed by cyclization and hydroxylation to obtain the target compound.

Industrial Production Methods

Industrial production of 5-(3-Benzyloxyphenyl)-2-hydroxyisonicotinic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Benzyloxyphenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-(3-benzyloxyphenyl)-2-oxoisonicotinic acid.

    Reduction: Formation of 5-(3-hydroxyphenyl)-2-hydroxyisonicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-hydroxyisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and hydroxyl groups play a crucial role in binding to these targets, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyphenyl)-2-hydroxyisonicotinic acid
  • 5-(3-Methoxyphenyl)-2-hydroxyisonicotinic acid
  • 5-(3-Chlorophenyl)-2-hydroxyisonicotinic acid

Uniqueness

5-(3-Benzyloxyphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, influencing its solubility and interaction with biological membranes. Additionally, the benzyloxy group provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.

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